molecular formula C14H24O2 B1455496 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid CAS No. 1271659-84-7

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B1455496
CAS No.: 1271659-84-7
M. Wt: 224.34 g/mol
InChI Key: KEYSPOFCPBDMSG-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid is a synthetic compound belonging to the spirocyclic family of compounds. It is characterized by its unique spiro structure, which consists of a spiro junction connecting two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro junction.

    Introduction of the tert-pentyl group: The tert-pentyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-spiro[2.5]octane-1-carboxylic acid: Similar in structure but with a tert-butyl group instead of a tert-pentyl group.

    tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxa-azaspiro structure with a tert-butyl group.

Uniqueness

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid stands out due to its unique tert-pentyl group, which can impart different physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2-methylbutan-2-yl)spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-4-13(2,3)10-5-7-14(8-6-10)9-11(14)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSPOFCPBDMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid

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